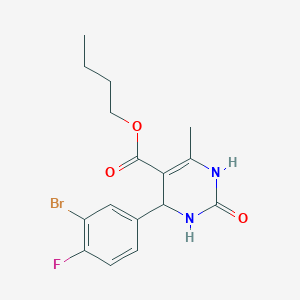![molecular formula C20H17ClN2O4 B11636715 4-{[6-Chloro-3-(ethoxycarbonyl)-8-methylquinolin-4-yl]amino}benzoic acid](/img/structure/B11636715.png)
4-{[6-Chloro-3-(ethoxycarbonyl)-8-methylquinolin-4-yl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[6-Chloro-3-(ethoxycarbonyl)-8-methylquinolin-4-yl]amino}benzoic acid is a complex organic compound that features a quinoline core substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[6-Chloro-3-(ethoxycarbonyl)-8-methylquinolin-4-yl]amino}benzoic acid typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the chloro, ethoxycarbonyl, and methyl groups through a series of substitution and addition reactions. The final step often involves coupling the quinoline derivative with benzoic acid under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.
化学反应分析
Types of Reactions
4-{[6-Chloro-3-(ethoxycarbonyl)-8-methylquinolin-4-yl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.
Substitution: The chloro and ethoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.
科学研究应用
4-{[6-Chloro-3-(ethoxycarbonyl)-8-methylquinolin-4-yl]amino}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 4-{[6-Chloro-3-(ethoxycarbonyl)-8-methylquinolin-4-yl]amino}benzoic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
相似化合物的比较
Similar Compounds
4-{[6-Chloro-3-(ethoxycarbonyl)quinolin-4-yl]amino}benzoic acid: Lacks the methyl group, which may affect its reactivity and biological activity.
4-{[6-Chloro-3-(methoxycarbonyl)-8-methylquinolin-4-yl]amino}benzoic acid: Contains a methoxycarbonyl group instead of ethoxycarbonyl, influencing its chemical properties.
4-{[6-Bromo-3-(ethoxycarbonyl)-8-methylquinolin-4-yl]amino}benzoic acid: The bromo substituent can lead to different reactivity patterns compared to the chloro group.
Uniqueness
The unique combination of functional groups in 4-{[6-Chloro-3-(ethoxycarbonyl)-8-methylquinolin-4-yl]amino}benzoic acid imparts specific chemical and biological properties that distinguish it from similar compounds
属性
分子式 |
C20H17ClN2O4 |
|---|---|
分子量 |
384.8 g/mol |
IUPAC 名称 |
4-[(6-chloro-3-ethoxycarbonyl-8-methylquinolin-4-yl)amino]benzoic acid |
InChI |
InChI=1S/C20H17ClN2O4/c1-3-27-20(26)16-10-22-17-11(2)8-13(21)9-15(17)18(16)23-14-6-4-12(5-7-14)19(24)25/h4-10H,3H2,1-2H3,(H,22,23)(H,24,25) |
InChI 键 |
ZUDKVGYCPPATKH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NC3=CC=C(C=C3)C(=O)O)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(7Z)-7-(3,4-dimethoxybenzylidene)-3-(3-fluorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11636634.png)
![(4Z)-4-[(2-hydroxy-8-methylquinolin-3-yl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11636651.png)
![(6Z)-5-imino-6-[(5-methylfuran-2-yl)methylidene]-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636652.png)

![2-methoxy-5-[4-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B11636659.png)

![2-[[3-Ethyl-4-oxospiro[benzo[h]quinazoline-5(3H),1a(2)-cyclopentane]-2(6H)-yl]thio]acetonitrile](/img/structure/B11636662.png)
![(3Z)-3-[2-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]-1-benzyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11636669.png)


![Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11636699.png)
![3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11636703.png)
![N-(3-bromophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11636704.png)
![(5Z)-2-(4-bromophenyl)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11636720.png)
